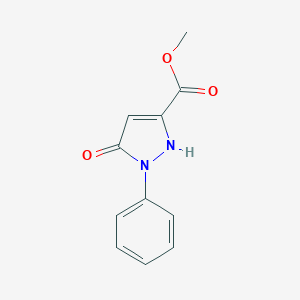

methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Overview

Description

“Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.20900 . The compound is part of the pyrazole family, which is a class of compounds that have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate serves as a valuable building block in the synthesis of heterocyclic compounds due to its reactive nature. The compound has been found instrumental in the preparation of various heterocyclic frameworks, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting its versatility in synthesizing diverse heterocycles (Gomaa & Ali, 2020). This reactivity facilitates mild reaction conditions for generating cynomethylene dyes from a wide array of precursors, demonstrating the compound's utility in heterocyclic and dyes synthesis.

Organometallic Chemistry

In organometallic chemistry, the compound finds application in the synthesis of group 5 metal complexes, such as those involving vanadium, niobium, and tantalum. These complexes are studied for their potential to model metalloprotein interactions, showcasing the compound's role in advancing our understanding of metalloproteins and their organometallic chemistry (Etienne, 1996).

Medicinal Chemistry

This compound derivatives exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. The synthetic approaches for these derivatives have been extensively reviewed, demonstrating their significance in developing new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021). Their applications in medicinal chemistry highlight the compound's role in generating new therapeutic agents.

Anticancer Agent Development

The Knoevenagel condensation reaction, involving the compound, has been a pivotal method in the development of anticancer agents. This reaction has enabled the synthesis of α, β‐unsaturated ketones/carboxylic acids, leading to the generation of biologically fascinating molecules with remarkable anticancer activity (Tokala et al., 2022). The compound's contribution to anticancer research emphasizes its importance in drug discovery and development.

Future Directions

The future directions for “methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate” could involve further exploration of its synthesis techniques and biological activity related to pyrazole derivatives . This could potentially lead to the development of new drugs and applications in various fields of science.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with protein receptors

Mode of Action

It’s likely that the compound interacts with its targets through conventional hydrogen bonds , causing changes in the target’s function. More research is required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Similar compounds have been found to influence various biological activities

Result of Action

Similar compounds have shown various biological activities . More research is needed to understand the specific effects of this compound.

properties

IUPAC Name |

methyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMGCUMSMUHWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the synthetic route for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as described in the research?

A1: The research paper outlines a one-pot synthesis method for this compound. [] This involves reacting equal amounts of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) under reflux conditions. A mixture of toluene and dichloromethane is used as the solvent, and the reaction proceeds for 2 hours.

Q2: What crystallographic information is available for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?

A2: The compound crystallizes from ethanol solution in the monoclinic space group P21/c. [] Its unit cell dimensions are: a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, and β = 105.838(3)°. The unit cell volume (V) is 1018.5(3) Å3, and the number of molecules per unit cell (Z) is 4.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)